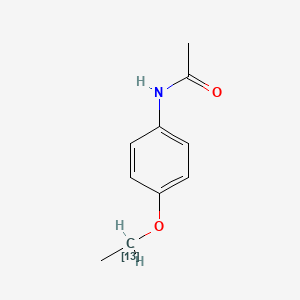

Phenacetin-ethoxy-1-13C

概要

説明

Phenacetin-ethoxy-1-13C: is a labeled compound where the ethoxy group contains the carbon-13 isotope. This compound is a derivative of phenacetin, which is known for its analgesic and antipyretic properties. The labeling with carbon-13 makes it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic research.

準備方法

Synthetic Routes and Reaction Conditions:

Williamson Ether Synthesis: This method involves the reaction of an alkyl halide with the conjugate base of an alcohol or phenol.

Amide Synthesis: This involves the formation of an amide bond between an amine and a carboxylic acid derivative.

Industrial Production Methods:

Industrial production of phenacetin-ethoxy-1-13C typically involves large-scale synthesis using the above methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

化学反応の分析

Types of Reactions:

Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

Oxidation: this compound oxide.

Reduction: 4-ethoxy-1-13C-phenylamine.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

Clinical Research

Phenacetin-ethoxy-1-13C is utilized in clinical research to study drug metabolism and pharmacokinetics. Its isotopic labeling allows for precise tracking of metabolic pathways in biological systems.

Key Applications:

- Metabolic Pathway Analysis : Researchers can trace the conversion of phenacetin to its active metabolite, acetaminophen, using mass spectrometry techniques. This is crucial for understanding individual variations in drug metabolism .

- Toxicological Studies : The compound aids in evaluating the toxicological impact of phenacetin and its metabolites on human health, particularly regarding nephrotoxicity .

Metabolomics

In metabolomics, this compound serves as a standard or tracer compound to assess metabolic profiles in various biological samples.

Applications Include:

- Biomarker Discovery : By analyzing how this compound is metabolized differently across populations or conditions, researchers can identify potential biomarkers for diseases associated with phenacetin use.

- Drug Interaction Studies : It helps in studying interactions between phenacetin and other drugs, providing insights into polypharmacy effects .

Case Study: Metabolism of Phenacetin

A study conducted by Brodie and Axelrod (1949) highlighted how phenacetin is metabolized primarily through oxidative deethylation by cytochrome P450 enzymes to form acetaminophen. This pathway was traced using isotopically labeled compounds like this compound to quantify metabolic rates in different animal models .

Case Study: Toxicological Evaluation

Research by the International Agency for Research on Cancer (IARC) assessed the carcinogenic risks associated with phenacetin. Using labeled isotopes allowed for detailed tracking of exposure levels in various populations over time, contributing to the understanding of long-term health effects .

作用機序

Phenacetin-ethoxy-1-13C exerts its effects primarily through its metabolite, paracetamol. The compound is metabolized in the body to paracetamol, which inhibits the enzyme prostaglandin G/H synthase 1, reducing the synthesis of prostaglandins involved in pain and fever . This inhibition occurs at the spinal cord and peripheral tissues, providing analgesic and antipyretic effects .

類似化合物との比較

Paracetamol (Acetaminophen): Both compounds are metabolized to paracetamol in the body and share similar analgesic and antipyretic properties.

Lidocaine: Another compound with analgesic properties, but it acts as a local anesthetic by blocking sodium channels.

Acetylfentanyl: A potent opioid analgesic, structurally different but used for pain relief.

Uniqueness:

Phenacetin-ethoxy-1-13C is unique due to its carbon-13 labeling, which makes it particularly valuable in NMR spectroscopy and metabolic studies. This labeling allows for precise tracking and analysis of the compound in various scientific applications, providing insights that are not possible with unlabeled compounds .

生物活性

Phenacetin-ethoxy-1-13C, also known as N-(4-ethoxyphenyl)acetamide, is a stable isotope-labeled derivative of phenacetin, a non-opioid analgesic and antipyretic agent. The incorporation of the carbon-13 isotope allows for advanced metabolic studies and pharmacokinetic assessments. This article examines the biological activity of this compound, focusing on its metabolism, pharmacological effects, and associated toxicological findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 72156-72-0 |

| Molecular Formula | CHNO |

| Molecular Weight | 180.21 g/mol |

| Melting Point | 134-136 °C |

| Density | 1.099 g/cm³ |

| LogP | 2.1167 |

Phenacetin acts primarily as a selective inhibitor of cyclooxygenase (COX), particularly COX-3, which is implicated in pain and fever regulation .

Metabolism and Pharmacokinetics

Phenacetin undergoes extensive first-pass metabolism, primarily through oxidative deethylation by cytochrome P450 enzymes (CYP1A2). The main metabolite produced is acetaminophen (paracetamol), which possesses analgesic and antipyretic properties. In humans, approximately 75–80% of phenacetin is converted to acetaminophen upon oral administration .

Metabolic Pathways

The metabolic pathways for phenacetin include:

- Deethylation : Conversion to acetaminophen.

- N-deacetylation : Formation of para-aminophenol.

- Hydroxylation : Ring hydroxylation leading to various metabolites.

Research indicates that phenacetin's metabolism can differ significantly among species, with rats excreting up to 81% of the dose as acetaminophen .

Analgesic and Antipyretic Effects

Phenacetin exhibits notable analgesic and antipyretic effects similar to those of acetaminophen. It is used in clinical settings to alleviate pain and reduce fever. However, its use has diminished due to safety concerns related to nephrotoxicity and carcinogenicity.

Toxicological Studies

Numerous studies have linked phenacetin to adverse health effects, particularly renal toxicity. Case-control studies have shown a positive association between phenacetin use and increased risks of renal pelvic and bladder cancers .

Key Findings from Toxicological Research:

- Phenacetin has been implicated in inducing renal cell tumors in laboratory animals.

- Chronic exposure in rats resulted in increased incidences of urinary bladder tumors when combined with other carcinogens .

Case Studies

- Renal Toxicity Case Study : A cohort study demonstrated that long-term users of phenacetin exhibited a significantly higher incidence of renal failure compared to non-users. The risk was particularly pronounced among individuals consuming high doses over extended periods.

- Carcinogenicity Assessment : A meta-analysis of several epidemiological studies indicated a relative risk ranging from 2.4 to over 6 for developing urothelial tumors associated with phenacetin use .

Research Applications

The stable isotope labeling of phenacetin allows for advanced pharmacokinetic studies using breath tests to assess liver function. The carbon-13 breath test utilizing phenacetin has been explored as a non-invasive method for evaluating hepatic microsomal enzyme activity .

Advantages of Using this compound

- Metabolic Tracing : Enables precise tracking of metabolic pathways in vivo.

- Pharmacokinetic Modeling : Assists in understanding drug metabolism and interactions at a molecular level.

特性

IUPAC Name |

N-(4-(113C)ethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJSUEIXXCENMM-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13CH2]OC1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483603 | |

| Record name | Phenacetin-ethoxy-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72156-72-0 | |

| Record name | Phenacetin-ethoxy-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72156-72-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。